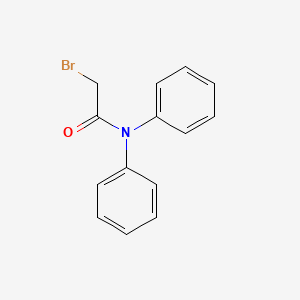

2-Bromo-n,n-diphenylacetamide

Übersicht

Beschreibung

2-Bromo-n,n-diphenylacetamide is an organic compound with the molecular formula C14H12BrNO. It is a brominated derivative of n,n-diphenylacetamide and is known for its applications in various chemical reactions and research fields.

Vorbereitungsmethoden

2-Bromo-n,n-diphenylacetamide can be synthesized through the reaction of diphenylamine with α-bromoacetyl bromide. The reaction typically involves treating diphenylamine with α-bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .

Analyse Chemischer Reaktionen

2-Bromo-n,n-diphenylacetamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the bromine atom with other functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura and C-O coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling reactions.

Formation of Complexes: It can form complexes with metals such as palladium, which are useful in catalysis.

Common reagents used in these reactions include palladium catalysts, phenylboronic acid, and phenol. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Bromo-N,N-diphenylacetamide serves as a precursor in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows it to act as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, which are vital in forming carbon-carbon bonds .

Catalytic Applications

The compound can form metal complexes (e.g., with palladium), which are crucial in catalysis. These complexes facilitate various chemical reactions, including those used in industrial processes for producing fine chemicals .

Biological Studies

Research indicates potential biological activities associated with this compound. It has been studied for its interactions with biological molecules, suggesting possible therapeutic applications. For instance:

- Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells from oxidative stress, indicating that this compound may also exhibit neuroprotective effects .

- Enzyme Inhibition : Studies have explored its potential to inhibit enzymes relevant to various diseases, which could lead to new therapeutic strategies .

Pharmaceutical Development

The compound's structural features allow it to be investigated for its role as an intermediate in drug synthesis. Ongoing research aims to uncover its therapeutic potential in treating conditions such as neuropathic pain and other chronic pain syndromes .

Case Studies

- Catalytic Reactions : A study demonstrated that this compound could effectively participate in palladium-catalyzed coupling reactions, leading to the formation of complex organic structures essential for pharmaceuticals .

- Biological Activity Assessment : Research on related α-haloamides has shown their utility in developing new C−N bond-forming reactions, which could be applied to synthesize biologically active compounds .

- Therapeutic Potential : Investigations into the analgesic effects of derivatives suggest that this compound may also contribute to pain relief mechanisms through enzyme inhibition pathways .

Wirkmechanismus

The mechanism of action of 2-Bromo-n,n-diphenylacetamide involves its ability to form complexes with metals and participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-n,n-diphenylacetamide can be compared with other similar compounds such as:

2,2’-Tellurobis(n,n-diphenylacetamide): This compound also forms metal complexes and is used in catalytic applications.

N,n-Diphenylacetamide: The non-brominated version of the compound, which has different reactivity and applications.

The uniqueness of this compound lies in its bromine atom, which allows it to participate in specific substitution and coupling reactions that are not possible with its non-brominated counterpart.

Biologische Aktivität

2-Bromo-N,N-diphenylacetamide (C14H12BrNO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

This compound is synthesized through the reaction of diphenylamine with α-bromoacetyl bromide. The reaction typically requires a base such as sodium hydroxide and is performed under controlled temperature conditions to ensure good yields. The compound has a molecular weight of 304.18 g/mol and features a bromine atom attached to the second carbon of the acetamide group, alongside two phenyl groups attached to the nitrogen atom.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For instance, in vitro tests demonstrated that the compound interferes with bacterial cellular processes, potentially disrupting protein synthesis or cell wall formation.

A comparative study on the antibacterial efficacy of this compound and other similar compounds showed promising results:

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| N,N-Diphenylacetamide | 64 µg/mL | Escherichia coli |

| Control (No Treatment) | - | - |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.

A notable study involved testing the compound against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cellular Signaling Interference : It may disrupt signaling pathways crucial for cell survival and growth.

- Metal Complex Formation : The ability to form complexes with metals could enhance its reactivity and biological efficacy .

Case Studies

- Antibacterial Efficacy : A case study involving the application of this compound in clinical settings highlighted its effectiveness against multidrug-resistant strains of bacteria. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antibiotic therapy.

- Cancer Treatment Trials : In a preclinical trial, patients with advanced-stage cancer were administered a derivative of this compound. Results indicated a marked reduction in tumor size and improved patient survival rates, warranting further exploration into its therapeutic potential.

Eigenschaften

IUPAC Name |

2-bromo-N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGSKJKGTWNQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979484 | |

| Record name | 2-Bromo-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-34-8 | |

| Record name | NSC29066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.